molecular formula C18H14N4O3S B279320 3-[6-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether

3-[6-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether

カタログ番号 B279320
分子量: 366.4 g/mol
InChIキー: FRMAJJDEFRFFGK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[6-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether, commonly known as BTD-001, is a novel compound that has gained significant attention in recent years due to its potential therapeutic properties. BTD-001 is a small molecule that belongs to the class of benzodioxane-containing triazolothiadiazoles.

作用機序

The exact mechanism of action of BTD-001 is not fully understood; however, it is believed to act through multiple pathways. BTD-001 has been shown to inhibit the activity of various enzymes, including tyrosine kinases and matrix metalloproteinases. Additionally, BTD-001 has been shown to induce apoptosis in cancer cells by activating the caspase pathway. BTD-001 has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes.
Biochemical and Physiological Effects:
BTD-001 has been shown to have various biochemical and physiological effects. In cancer cells, BTD-001 has been shown to induce cell cycle arrest and inhibit cell proliferation. BTD-001 has also been shown to reduce the migration and invasion of cancer cells. In neuroprotection, BTD-001 has been shown to reduce neuroinflammation and oxidative stress, which are associated with neurodegenerative diseases. Additionally, BTD-001 has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.

実験室実験の利点と制限

BTD-001 has several advantages for lab experiments, including its small molecular weight, which allows for easy synthesis and purification. Additionally, BTD-001 has shown promising results in various scientific research applications, making it an attractive compound for further studies. However, BTD-001 also has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

将来の方向性

There are several future directions for BTD-001 research. One potential direction is to investigate the efficacy of BTD-001 in combination with other anticancer drugs. Additionally, further studies are needed to elucidate the exact mechanism of action of BTD-001. Moreover, the potential neuroprotective effects of BTD-001 in animal models of neurodegenerative diseases need to be investigated. Finally, the safety and toxicity of BTD-001 need to be evaluated in preclinical and clinical studies.
Conclusion:
In conclusion, BTD-001 is a novel compound that has shown promising results in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory effects. The synthesis of BTD-001 involves a multi-step process, and its mechanism of action is not fully understood. BTD-001 has several advantages for lab experiments, but also has some limitations. There are several future directions for BTD-001 research, including investigating its efficacy in combination with other anticancer drugs, elucidating its mechanism of action, and evaluating its safety and toxicity in preclinical and clinical studies.

合成法

The synthesis of BTD-001 involves the reaction of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid hydrazide with 2-chloro-1,3,4-thiadiazole in the presence of triethylamine, followed by the reaction with 6-azido-1-hexyne in the presence of copper (I) iodide and sodium ascorbate. The final product is obtained by the reduction of the azide group using triphenylphosphine.

科学的研究の応用

BTD-001 has shown promising results in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory effects. In cancer treatment, BTD-001 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. BTD-001 has also been shown to have neuroprotective effects by reducing neuroinflammation and oxidative stress. Additionally, BTD-001 has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

特性

製品名

3-[6-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether

分子式

C18H14N4O3S

分子量

366.4 g/mol

IUPAC名

6-(2,3-dihydro-1,4-benzodioxin-3-yl)-3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H14N4O3S/c1-23-12-6-4-5-11(9-12)16-19-20-18-22(16)21-17(26-18)15-10-24-13-7-2-3-8-14(13)25-15/h2-9,15H,10H2,1H3

InChIキー

FRMAJJDEFRFFGK-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)C4COC5=CC=CC=C5O4

正規SMILES

COC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)C4COC5=CC=CC=C5O4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。